Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3,3-dimethyl-5-oxopentanoate
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Overview
Description
Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3,3-dimethyl-5-oxopentanoate is a complex organic compound characterized by its unique molecular structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of difluoromethyl and amino groups in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3,3-dimethyl-5-oxopentanoate typically involves multiple steps, starting with the preparation of the core thiadiazole ring. One common approach is the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of an alkylating agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3,3-dimethyl-5-oxopentanoate is studied for its potential biological activities. It has shown promise in antimicrobial and antifungal assays, making it a candidate for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it valuable in the design of new pharmaceuticals.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals and other specialty chemicals. Its unique properties contribute to the development of innovative products with improved performance and safety profiles.
Mechanism of Action
The mechanism by which Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3,3-dimethyl-5-oxopentanoate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 5-[[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]amino]-3,3-dimethyl-5-oxopentanoate
Methyl 5-[[5-(bromomethyl)-1,3,4-thiadiazol-2-yl]amino]-3,3-dimethyl-5-oxopentanoate
Methyl 5-[[5-(iodomethyl)-1,3,4-thiadiazol-2-yl]amino]-3,3-dimethyl-5-oxopentanoate
Uniqueness: Methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3,3-dimethyl-5-oxopentanoate stands out due to the presence of the difluoromethyl group, which imparts unique chemical and biological properties compared to its chloro, bromo, and iodo counterparts. This difference in reactivity and binding affinity makes it a valuable compound in various applications.
Properties
IUPAC Name |
methyl 5-[[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]amino]-3,3-dimethyl-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O3S/c1-11(2,5-7(18)19-3)4-6(17)14-10-16-15-9(20-10)8(12)13/h8H,4-5H2,1-3H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZFVXQOCTUKRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NC1=NN=C(S1)C(F)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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